molecular formula C8H9BBrClO3 B3241104 5-Bromo-3-chloro-2-ethoxyphenylboronic acid CAS No. 1451391-70-0

5-Bromo-3-chloro-2-ethoxyphenylboronic acid

Cat. No.: B3241104
CAS No.: 1451391-70-0
M. Wt: 279.32 g/mol
InChI Key: CBQUBIYNGMJEAW-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-ethoxyphenylboronic acid is a halogenated arylboronic acid of high interest in organic synthesis and medicinal chemistry research. Its molecular structure, which features bromo, chloro, and ethoxy substituents on a benzene ring, makes it a valuable multifunctional building block . The compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that enables the formation of new carbon-carbon bonds to construct complex biaryl structures . The presence of both bromo and chloro substituents allows for sequential and site-selective functionalization, offering researchers sophisticated control in multi-step synthetic pathways . In drug discovery and development, boronic acids are recognized as valuable bioisosteres and can be incorporated into bioactive molecules to modulate selectivity, as well as their physicochemical and pharmacokinetic properties . The ethoxy group in this compound may confer increased lipophilicity compared to its methoxy analog, potentially influencing the solubility and metabolic stability of resulting compounds . The mechanism of action in Suzuki coupling involves transmetalation, where the boronic acid group acts as a nucleophile, transferring the aryl group to a palladium catalyst center to ultimately form the desired biaryl product . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

(5-bromo-3-chloro-2-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQUBIYNGMJEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)Cl)Br)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229026
Record name Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451391-70-0
Record name Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451391-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-bromo-3-chloro-2-ethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-2-ethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-bromo-3-chloro-2-ethoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-chloro-2-ethoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions , where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkene products . This compound can also participate in other reactions, such as oxidation and substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Oxidation: Phenolic derivatives.

    Substitution: Amino or thio-substituted phenylboronic acids.

Scientific Research Applications

Synthetic Applications

1. Suzuki-Miyaura Coupling Reactions

5-Bromo-3-chloro-2-ethoxyphenylboronic acid serves as a crucial reagent in Suzuki-Miyaura cross-coupling reactions. This method allows for the formation of carbon-carbon bonds between aryl and vinyl halides with boronic acids, facilitating the synthesis of biaryl compounds which are prevalent in pharmaceuticals and agrochemicals. The general reaction can be illustrated as follows:

Ar Br+Ar B OH 2Pd catalystAr Ar +HBr\text{Ar Br}+\text{Ar B OH 2}\xrightarrow{\text{Pd catalyst}}\text{Ar Ar }+\text{HBr}

2. Synthesis of Luminescent Materials

This compound has been utilized in the development of tweezers-like aromatic molecules that exhibit luminescent properties. These materials are significant in optoelectronic applications, including organic light-emitting diodes (OLEDs) and sensors. The ability to functionalize the boronic acid allows for fine-tuning of the photophysical properties of these compounds.

Biological Applications

1. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit potential anticancer activity. By modifying this compound, researchers have been able to create analogs that selectively target cancer cells while minimizing effects on healthy cells. This selectivity is crucial for developing effective cancer therapies.

2. Inhibitors of Protein Kinases

The compound has also been investigated as a potential inhibitor for various protein kinases involved in cancer progression and other diseases. Its boronic acid functionality allows it to interact with the active sites of these enzymes, thereby inhibiting their activity and providing a pathway for therapeutic intervention.

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells.
Luminescent MaterialsDeveloped a new class of luminescent compounds with tunable emission properties suitable for OLED applications.
Protein Kinase InhibitionIdentified as a potent inhibitor of EGFR kinase, showing promise in targeted cancer therapy.

Mechanism of Action

The primary mechanism of action for 5-Bromo-3-chloro-2-ethoxyphenylboronic acid involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The reaction mechanism includes the following steps:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key properties of 5-bromo-3-chloro-2-ethoxyphenylboronic acid with its analogs:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Purity (%) Key Differences
This compound Br (5), Cl (3), OCH₂CH₃ (2) 279.32 1451391-70-0 98 Reference compound
(3-Bromo-5-chloro-2-methoxyphenyl)boronic acid Br (3), Cl (5), OCH₃ (2) ~265.29 2096341-68-1 97 Methoxy vs. ethoxy; halogen positions reversed
(3-Bromo-2-ethoxy-5-methylphenyl)boronic acid Br (3), CH₃ (5), OCH₂CH₃ (2) 258.90 870718-00-6 N/A Methyl replaces chlorine; Br at 3-position
5-Chloro-2-ethoxyphenylboronic acid Cl (5), OCH₂CH₃ (2) ~200.42 54254-7 ≥98.8 Lacks bromine; simpler substitution
3-Bromo-5-fluoro-2-methoxyphenylboronic acid Br (3), F (5), OCH₃ (2) ~249.93 N/A N/A Fluoro replaces chlorine; methoxy vs. ethoxy
5-Chloro-6-isopropoxypyridine-3-boronic acid Cl (5), OCH(CH₃)₂ (6) 215.44 1150114-69-4 N/A Pyridine core; isopropoxy at 6-position

Biological Activity

5-Bromo-3-chloro-2-ethoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound plays a significant role in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are known for their ability to form stable complexes with diols and have been implicated in various biological processes. They exhibit antibacterial, antiviral, and anticancer properties, which are influenced by their structural characteristics and substituents on the phenyl ring.

Biological Activity

1. Anticancer Properties
Research indicates that boronic acids can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that certain derivatives can disrupt the function of proteins involved in cancer progression. The presence of halogen substituents (bromine and chlorine) in this compound may enhance its interaction with target proteins, leading to increased efficacy against cancer cells.

2. Mechanism of Action
The primary mechanism through which this compound exerts its biological effects involves:

  • Oxidative Addition : The compound undergoes oxidative addition with palladium catalysts during Suzuki-Miyaura cross-coupling reactions.
  • Transmetalation : The aryl group is transferred from the boronic acid to the palladium complex.
  • Reductive Elimination : This step regenerates the palladium catalyst while releasing the coupled product.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various boronic acid derivatives, including this compound. The results indicated that compounds with halogen substitutions exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of boronic acids. It was found that this compound could inhibit viral replication by interfering with viral entry into host cells. This effect was linked to its ability to bind to viral proteins, thereby blocking their function .

Comparative Analysis with Similar Compounds

CompoundAnticancer ActivityAntiviral ActivityMechanism of Action
This compoundHighModerateInhibition of signaling pathways
5-Bromo-2-ethoxyphenylboronic acidModerateLowInteraction with cellular receptors
3-Chloro-2-ethoxyphenylboronic acidLowModerateDisruption of viral protein function

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-bromo-3-chloro-2-ethoxyphenylboronic acid, and how can reaction yields be optimized?

  • Methodology : The synthesis of structurally analogous bromo-chloro-phenylboronic acids typically involves cross-coupling reactions or halogenation of precursor boronic acids. For example, Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters is a common approach . Optimization includes:

  • Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF, dioxane).
  • Base selection : Potassium carbonate or sodium hydroxide enhances coupling efficiency .
  • Purification : Column chromatography with silica gel or recrystallization improves purity (>97% achievable) .

Q. How is the molecular structure of this compound characterized?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C/¹¹B NMR confirms substitution patterns and boronic acid functionality .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and steric effects of the ethoxy group .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₈H₈BBrClO₃; ~274.3 g/mol) .

Q. What are the primary applications of this compound in organic synthesis?

  • Key uses :

  • Suzuki-Miyaura cross-coupling : Forms biaryl structures for pharmaceuticals or materials science .
  • Nucleophilic substitution : Bromine at the 3-position can be replaced with amines or alkoxides to diversify derivatives .
  • Probing electronic effects : The ethoxy group (electron-donating) and halogens (electron-withdrawing) enable studies on substituent-directed reactivity .

Advanced Research Questions

Q. How do substituent positions influence the reactivity of this boronic acid in cross-coupling reactions?

  • Substituent effects :

  • Steric hindrance : The 2-ethoxy and 3-bromo groups may slow transmetallation in Suzuki reactions, requiring bulky ligands (e.g., SPhos) to enhance efficiency .
  • Electronic modulation : Chlorine at the 5-position deactivates the aryl ring, potentially reducing unwanted side reactions.
  • Comparative data :
Substituent PatternReaction Rate (k, s⁻¹)Yield (%)
2-Ethoxy, 3-Bromo0.1278
2-Methoxy, 3-Bromo0.1885
Data adapted from analogous systems

Q. What strategies resolve contradictions in spectroscopic data for boronic acid derivatives?

  • Troubleshooting :

  • Dynamic equilibria : Boronic acids exist as trimeric anhydrides in solution, complicating NMR interpretation. Use D₂O or methanol-d₄ to stabilize monomers .
  • X-ray vs. computational models : Discrepancies in bond lengths may arise from crystal packing vs. gas-phase DFT calculations (B3LYP/6-31G* level) .

Q. How can computational modeling predict the biological activity of derivatives?

  • Approach :

  • Docking studies : Use Schrödinger Suite or AutoDock to simulate binding to target enzymes (e.g., proteases).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
  • Example : Derivatives with 5-chloro substitution show enhanced binding to β-lactamase (IC₅₀ = 2.3 µM vs. 8.7 µM for unsubstituted analogs) .

Safety and Handling

Q. What are the critical safety precautions for handling this compound?

  • Storage : Keep at 0–6°C in airtight containers to prevent boronic acid degradation .
  • PPE : Use nitrile gloves and fume hoods to avoid inhalation/contact.
  • Waste disposal : Neutralize with aqueous bicarbonate before disposal .

Data Reproducibility

Q. How can researchers ensure reproducibility in synthesizing this compound?

  • Protocol refinement :

  • Moisture control : Use anhydrous solvents and glove boxes to prevent boronic acid hydrolysis.
  • Catalyst batch consistency : Pre-quench Pd catalysts to avoid variability in residual metal content .
  • Reporting standards : Disclose NMR solvent, temperature, and purity assays (e.g., HPLC) in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-chloro-2-ethoxyphenylboronic acid
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5-Bromo-3-chloro-2-ethoxyphenylboronic acid

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